![molecular formula C7H5NO3 B15210240 [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole CAS No. 127493-26-9](/img/structure/B15210240.png)
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is a heterocyclic compound that features a unique fusion of dioxole, pyrrole, and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts, such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development. Current research focuses on optimizing reaction conditions to increase yield and reduce by-products. Microwave-assisted synthesis and catalyst-free methods are promising approaches that are being investigated .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may act as enzyme inhibitors or receptor modulators .
Industry
In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials .
Wirkmechanismus
The mechanism of action of [1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with different positioning of the oxygen and nitrogen atoms.
Uniqueness
[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole is unique due to its fused ring structure, which combines the properties of dioxole, pyrrole, and isoxazole. This fusion enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
127493-26-9 |
|---|---|
Molekularformel |
C7H5NO3 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
3,5,7-trioxa-8-azatricyclo[6.3.0.02,6]undeca-1(11),2(6),9-triene |
InChI |
InChI=1S/C7H5NO3/c1-2-5-6-7(10-4-9-6)11-8(5)3-1/h1-3H,4H2 |
InChI-Schlüssel |
WXPPOVJKPQKHEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)ON3C2=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



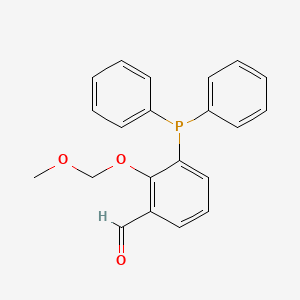
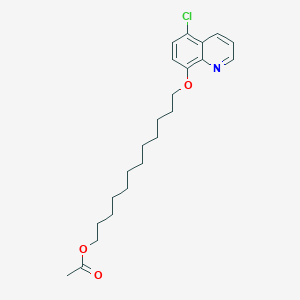
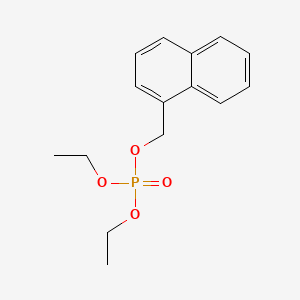
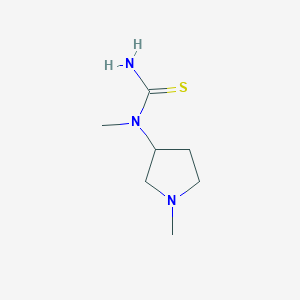
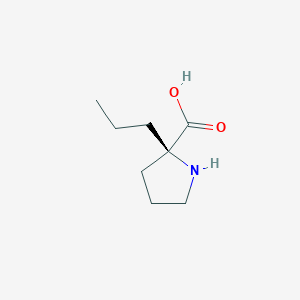
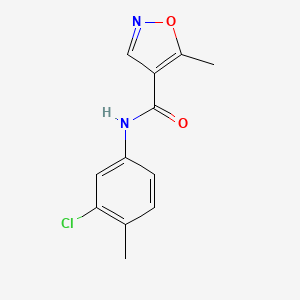
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
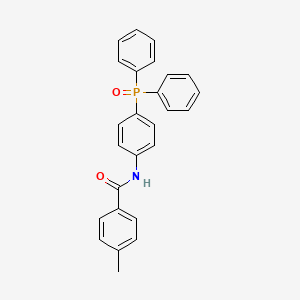
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
